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Compound of Interest

Compound Name: Elaidyl methane sulfonate

Cat. No.: B041934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of elaidyl methane
sulfonate, a long-chain unsaturated alkyl methanesulfonate. The synthesis involves a two-step

process commencing with the reduction of elaidic acid to elaidyl alcohol, followed by the

mesylation of the alcohol. This document outlines detailed experimental protocols, presents

quantitative data in structured tables, and includes visualizations of the synthetic pathway and

experimental workflows to support research and development in lipid chemistry and drug

delivery.

Introduction
Elaidyl methane sulfonate is an ester of elaidyl alcohol and methanesulfonic acid.[1] As a

long-chain unsaturated alkyl sulfonate, it holds potential for applications in various fields,

including its use as a precursor for the synthesis of more complex lipid molecules and its

potential role in drug delivery systems. The synthesis is a straightforward process involving two

key transformations: the reduction of a carboxylic acid to a primary alcohol and the subsequent

conversion of the alcohol to a methanesulfonate ester. This guide provides detailed

methodologies for these transformations and subsequent purification.

Synthesis Pathway
The synthesis of elaidyl methane sulfonate proceeds through a two-step reaction sequence

starting from elaidic acid.
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Synthesis of Elaidyl Methane Sulfonate from Elaidic Acid.

Experimental Protocols
Step 1: Reduction of Elaidic Acid to Elaidyl Alcohol
This protocol details the reduction of elaidic acid to elaidyl alcohol using lithium aluminum

hydride (LiAlH₄) in an anhydrous solvent.

Workflow for the Reduction of Elaidic Acid
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Reaction Setup

Reaction

Work-up

Purification

Suspend LiAlH4 in dry THF
under N2 atmosphere

Cool suspension to 0°C

Slowly add solution of
Elaidic Acid in dry THF

Heat to reflux
(monitor by TLC)

Cool to 0°C and quench
sequentially with H2O,
15% NaOH, and H2O

Filter the solid aluminum salts

Concentrate the filtrate
under reduced pressure

Purify the crude product
(e.g., flash chromatography)
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Workflow for the reduction of elaidic acid to elaidyl alcohol.
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

Elaidic Acid 282.47 10.0 2.82 g

Lithium Aluminum

Hydride (LiAlH₄)
37.95 20.0 0.76 g

Anhydrous

Tetrahydrofuran (THF)
- - 100 mL

Deionized Water 18.02 - ~10 mL

15% Sodium

Hydroxide (aq)
40.00 - ~1 mL

Procedure:

A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is

charged with lithium aluminum hydride (0.76 g, 20.0 mmol) and anhydrous tetrahydrofuran

(50 mL) under an inert nitrogen atmosphere.

The suspension is cooled to 0°C in an ice bath.

Elaidic acid (2.82 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise

to the stirred LiAlH₄ suspension over 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

After completion, the reaction is cooled to 0°C and quenched by the sequential slow addition

of deionized water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and deionized water

(2.4 mL).

The resulting granular precipitate is removed by vacuum filtration and washed with THF.
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The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield crude elaidyl alcohol.

The crude product can be purified by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford pure elaidyl alcohol.

Expected Yield: ~85-95%

Step 2: Mesylation of Elaidyl Alcohol
This protocol describes the conversion of elaidyl alcohol to elaidyl methane sulfonate using

methanesulfonyl chloride in the presence of a tertiary amine base.

Workflow for the Mesylation of Elaidyl Alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b041934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Work-up

Purification

Dissolve Elaidyl Alcohol and
Triethylamine in dry DCM

Cool solution to 0°C

Add Methanesulfonyl Chloride
dropwise

Stir at 0°C, then warm to rt
(monitor by TLC)

Wash with cold 1N HCl

Wash with saturated NaHCO3

Wash with brine

Dry over Na2SO4 and concentrate

Purify by recrystallization
or flash chromatography

Click to download full resolution via product page

Workflow for the mesylation of elaidyl alcohol.
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

Elaidyl Alcohol 268.48 5.0 1.34 g

Triethylamine (Et₃N) 101.19 7.5 1.04 mL

Methanesulfonyl

Chloride (MsCl)
114.55 6.0 0.52 mL

Anhydrous

Dichloromethane

(DCM)

- - 50 mL

1N Hydrochloric Acid

(HCl)
- - 2 x 20 mL

Saturated Sodium

Bicarbonate

(NaHCO₃)

- - 20 mL

Brine - - 20 mL

Procedure:

To a solution of elaidyl alcohol (1.34 g, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a

round-bottom flask under a nitrogen atmosphere, add triethylamine (1.04 mL, 7.5 mmol).[2]

Cool the mixture to 0°C in an ice bath.[2]

Slowly add methanesulfonyl chloride (0.52 mL, 6.0 mmol) dropwise to the stirred solution.[2]

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir

for an additional 3 hours. Monitor the reaction's progress by TLC.[2]

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
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Wash the organic layer sequentially with cold 1N HCl (2 x 20 mL), saturated aqueous

NaHCO₃ (20 mL), and brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude elaidyl methane sulfonate.

Expected Yield: >90%

Purification
The crude elaidyl methane sulfonate can be purified by either recrystallization or flash column

chromatography to achieve high purity (>99%).[3]

Recrystallization
Dissolve the crude product in a minimal amount of a hot solvent, such as hexane or a

mixture of hexane and ethyl acetate.

Allow the solution to cool slowly to room temperature, then place it in a freezer to induce

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Flash Column Chromatography
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane

or hexane).

Load the solution onto a silica gel column.

Elute the product using a gradient of ethyl acetate in hexane. The polarity of the mobile

phase should be determined by prior TLC analysis.

Collect the fractions containing the pure product and concentrate them under reduced

pressure.

Characterization
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The final product, elaidyl methane sulfonate, should be characterized to confirm its identity

and purity.

Physicochemical Properties of Elaidyl Methane Sulfonate[3]

Property Value

CAS Number 59101-13-2

Molecular Formula C₁₉H₃₈O₃S

Molecular Weight 346.57 g/mol

Appearance Solid

Purity >99% (after purification)

Storage Freezer

Safety Considerations
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently

with water and other protic solvents to produce hydrogen gas. Handle it with extreme caution

in a dry, inert atmosphere.

Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. It should be handled in a

well-ventilated fume hood with appropriate personal protective equipment.

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations

should be performed in a fume hood.

This guide provides a detailed framework for the synthesis and purification of elaidyl methane
sulfonate. Researchers should adapt these protocols based on their specific laboratory

conditions and safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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